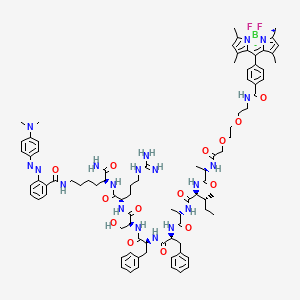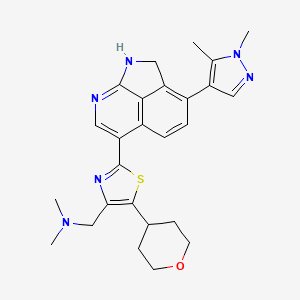
Hpk1-IN-42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 42 (Hpk1-IN-42) is a potent and selective inhibitor of hematopoietic progenitor kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 negatively regulates activation signals in multiple immune cells, making it an attractive therapeutic target for various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-42 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Hpk1-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various chemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to modulate immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Hpk1-IN-42 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the downstream signaling pathways involved in immune cell activation and function. Specifically, this compound prevents the phosphorylation of key proteins such as SLP-76, which are essential for T-cell receptor signaling. This leads to enhanced T-cell activation and anti-tumor immune responses .
Comparison with Similar Compounds
Similar Compounds
Several other HPK1 inhibitors have been developed, including:
NDI-101150: A potent and selective HPK1 inhibitor with a differentiated pharmacology profile.
ISM9182A: Exhibits immune modulatory activity and robust anti-tumor effects.
Compound K: Enhances T-cell immune responses and has shown efficacy in combination with anti-PD1 therapy.
Uniqueness of Hpk1-IN-42
This compound is unique due to its high selectivity and potency against HPK1. It has demonstrated significant efficacy in preclinical models, particularly in enhancing T-cell activation and anti-tumor immunity. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C26H30N6OS |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[2-[5-(1,5-dimethylpyrazol-4-yl)-2,11-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]-5-(oxan-4-yl)-1,3-thiazol-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C26H30N6OS/c1-15-19(13-29-32(15)4)17-5-6-18-21(12-28-25-23(18)20(17)11-27-25)26-30-22(14-31(2)3)24(34-26)16-7-9-33-10-8-16/h5-6,12-13,16H,7-11,14H2,1-4H3,(H,27,28) |
InChI Key |
WAUOMYMLRFMESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=C3CNC4=NC=C(C(=C34)C=C2)C5=NC(=C(S5)C6CCOCC6)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


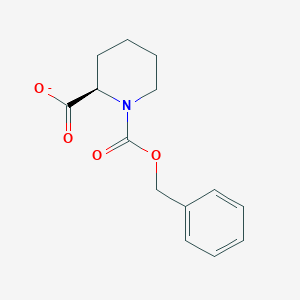

![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)
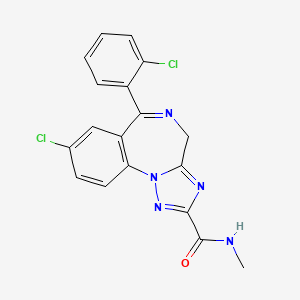
![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
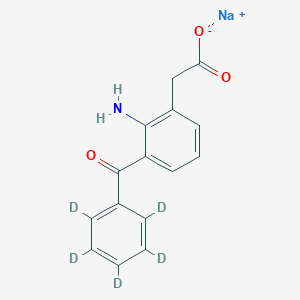
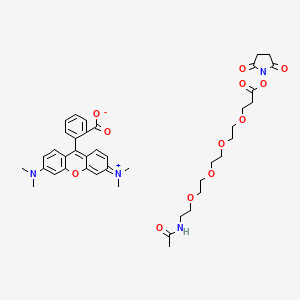
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
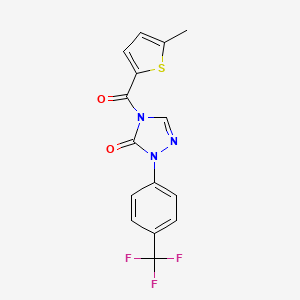

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)

